1-[4-(Ethylamino)oxolan-3-yl]ethan-1-one
Description
1-[4-(Ethylamino)oxolan-3-yl]ethan-1-one is a ketone derivative featuring a tetrahydrofuran (oxolane) ring substituted at the 3-position with an ethylamino group (-NHCH₂CH₃) and an acetyl group (-COCH₃). The ethylamino group introduces basicity and hydrogen-bonding capacity, influencing its solubility, reactivity, and biological interactions.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-[4-(ethylamino)oxolan-3-yl]ethanone |
InChI |
InChI=1S/C8H15NO2/c1-3-9-8-5-11-4-7(8)6(2)10/h7-9H,3-5H2,1-2H3 |
InChI Key |
NZKDJGHUXRFHES-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1COCC1C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Ethylamino)oxolan-3-yl]ethan-1-one involves several steps. One common method includes the reaction of ethylamine with an oxolane derivative under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Ethylamino)oxolan-3-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The ethylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine compounds .
Scientific Research Applications
1-[4-(Ethylamino)oxolan-3-yl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(Ethylamino)oxolan-3-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Key Observations :
- Polarity: Compared to lipophilic derivatives (e.g., 1-(4-Methoxyphenyl)ethan-1-one), the ethylamino and oxolan groups increase water solubility, critical for drug delivery .
- Synthetic Utility : Piperidine- and morpholine-substituted analogs (e.g., compounds in –9) are often synthesized via nucleophilic substitution or Claisen-Schmidt condensation, suggesting similar routes for the target compound .
Receptor Targeting
Compounds with amino-substituted aromatic ketones, such as piperidine-linked ethanones (–9), exhibit histamine H₃ receptor antagonism and antioxidant properties. The ethylamino group in 1-[4-(Ethylamino)oxolan-3-yl]ethan-1-one may similarly modulate G protein-coupled receptors (GCPRs), as seen in solangeprasum (), a GCPR6 inverse agonist with antiparkinsonian activity .
Anti-Inflammatory Potential
Analogous structures like 1-(4-(3-Piperidin-1-yl)propoxy)phenyl)ethan-1-one () show anti-inflammatory effects in vitro. The oxolan ring in the target compound could enhance metabolic stability compared to linear alkyl chains .
Biological Activity
1-[4-(Ethylamino)oxolan-3-yl]ethan-1-one is a compound of interest due to its potential biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique oxolane ring structure, which contributes to its interaction with biological systems. Its chemical formula can be represented as CHNO.
Biological Activity Overview
1-[4-(Ethylamino)oxolan-3-yl]ethan-1-one has been investigated for various biological activities, including:
- Enzyme Interaction : The compound is known to interact with specific enzymes, potentially altering their activity and influencing metabolic pathways.
- Cytotoxic Effects : Initial studies suggest that this compound may exhibit cytotoxic properties against certain cancer cell lines, although detailed studies are still required to confirm these effects .
The mechanism by which 1-[4-(Ethylamino)oxolan-3-yl]ethan-1-one exerts its biological effects may involve:
- Binding to specific receptors or enzymes, leading to changes in cellular signaling pathways.
- Modulation of metabolic processes, which could affect cell proliferation and apoptosis.
Case Studies and Experimental Data
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 1-[4-(Ethylamino)oxolan-3-yl]ethan-1-one:
Implications for Future Research
The findings suggest that 1-[4-(Ethylamino)oxolan-3-yl]ethan-1-one has promising biological activities. However, further research is necessary to:
- Clarify the specific mechanisms of action.
- Conduct in vivo studies to assess therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
